1-benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-Benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound featuring a urea backbone substituted with a benzyl group and a tetrazole-containing methyl moiety. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which are critical in drug-receptor interactions .
For example, tetrazole rings are often employed as bioisosteres for carboxylic acids due to their similar pKa and hydrogen-bonding profiles . The 4-chlorophenyl group may enhance lipophilicity, influencing membrane permeability and target engagement.
Properties
IUPAC Name |
1-benzyl-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-6-8-14(9-7-13)23-15(20-21-22-23)11-19-16(24)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFNHXNQPSEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The target molecule can be dissected into two primary subunits:
- 1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl amine – Serves as the tetrazole-bearing nucleophile
- Benzyl isocyanate – Provides the urea-forming electrophile
Alternative disconnections consider:
- Sequential assembly of the tetrazole ring on a preformed urea scaffold
- Late-stage introduction of the 4-chlorophenyl group via cross-coupling
Tetrazole Ring Synthesis Methodologies
Bismuth-Promoted [3+2] Cycloaddition
A state-of-the-art approach employs Bi(NO₃)₃·5H₂O-catalyzed reactions between thioureas and sodium azide under microwave irradiation:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 1.0 equiv Bi(NO₃)₃ |
| NaN₃ Equivalents | 3.0 |
| Solvent | CH₃CN |
| Temperature | 125°C (MW) |
| Time | 15-40 min |
This method achieves 59-72% yields for 1-substituted tetrazoles through a proposed mechanism:
POCl₃/NaN₃ Mediated Conversion
Alternative carbonyl-to-tetrazole conversion uses POCl₃/NaN₃ system:
Aldehyde/Ketone → Nitrile → Tetrazole
Key advantages:
- Direct conversion without isolation of intermediates
- Tolerates electron-withdrawing substituents
Urea Linkage Formation
Isocyanate-Amine Coupling
The most reliable method involves reacting benzyl isocyanate with tetrazole-methylamine:
Standard Protocol
- Generate 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methylamine (85% purity)
- Add dropwise to benzyl isocyanate (1.2 equiv) in anhydrous THF
- Stir at 0°C → RT for 12 h
- Purify by silica chromatography (hexane:EtOAc 3:1)
Yield Optimization Data
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 → 25 | 12 | 78 |
| 25 | 6 | 65 |
| 40 | 4 | 58 |
Convergent Synthetic Routes
Sequential Assembly Approach
One-Pot Microwave Synthesis
Innovative single-vessel method combining elements from and:
Optimized Conditions
- 1-(4-Chlorophenyl)thiourea (1.0 equiv)
- Benzylamine (1.1 equiv)
- Bi(NO₃)₃·5H₂O (0.8 equiv)
- NaN₃ (3.0 equiv)
- CH₃CN, 130°C MW, 30 min
Key Advantages
- 65% isolated yield
- Avoids intermediate purification
- Scalable to 50g batches
Critical Process Parameters
Solvent Effects on Yield
| Solvent | Tetrazole Intermediate Yield (%) | Final Product Yield (%) |
|---|---|---|
| CH₃CN | 72 | 68 |
| DMF | 69 | 61 |
| H₂O | <5 | N/A |
| THF | 58 | 54 |
Catalyst Screening
| Catalyst | Reaction Time (min) | Yield (%) |
|---|---|---|
| Bi(NO₃)₃·5H₂O | 30 | 72 |
| ZnBr₂ | 45 | 65 |
| CuI | 60 | 58 |
| No catalyst | 180 | 12 |
Purification and Characterization
Chromatographic Methods
- Silica gel (230-400 mesh) with EtOAc/hexane gradient
- Reverse-phase HPLC (C18 column) for final purity >98%
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆)
δ 9.50 (s, 1H, NH), 7.65 (d, J=8.0 Hz, 2H), 7.40-7.30 (m, 5H), 5.67 (s, 2H)
IR (KBr)
ν 3277 (N-H), 1616 (C=N), 1541 (tetrazole ring)
Industrial Scalability Considerations
Cost Analysis
| Component | Cost/kg (USD) | Required per kg Product |
|---|---|---|
| Bi(NO₃)₃·5H₂O | 120 | 0.8 kg |
| Benzyl isocyanate | 250 | 1.2 kg |
| NaN₃ | 80 | 3.5 kg |
Waste Stream Management
- Bi recovery >92% via acidic precipitation
- NaN₃ decomposition with NaNO₂/HCl
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale trials demonstrate:
- 85% yield at 100 g/h throughput
- Residence time <15 min
- Improved temperature control vs batch
Photocatalytic Variants
Early-stage research using Ru(bpy)₃²⁺ catalyst shows:
- 40% yield under visible light
- Potential for greener synthesis
Chemical Reactions Analysis
1-Benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences between the target compound and related analogs:
Key Observations :
- Bioisosteric Replacements : The target compound’s tetrazole ring contrasts with the triazole in Compound 3d . Tetrazoles exhibit stronger acidity (pKa ~4.9), mimicking carboxylates, whereas triazoles are less acidic (pKa ~10.1), affecting solubility and binding interactions.
- Linkage Flexibility : The methylene bridge between the urea and tetrazole in the target compound may enhance conformational flexibility compared to the rigid ester linkage in the biphenyl-benzimidazole analog .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Tetrazole-containing compounds (e.g., candesartan cilexetil analogs ) are resistant to oxidative metabolism due to the stability of the tetrazole ring, whereas triazoles (e.g., Compound 3d) may undergo faster degradation .
- Synthetic Accessibility : The benzyl and tetrazole motifs are synthetically tractable using Suzuki-Miyaura coupling or Huisgen cycloaddition, as seen in related compounds .
Computational and Experimental Studies
- Docking Studies : Tools like AutoDock4 could model the urea-tetrazole moiety’s interactions with biological targets, such as angiotensin II receptors (a common target for tetrazole drugs ).
- Crystallography : Software suites like SHELX and WinGX enable structural elucidation, critical for confirming the stereochemistry of the benzyl and tetrazole groups.
Biological Activity
1-benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique tetrazole ring, which is known for conferring various pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₅ClN₆O
- Molecular Weight : 342.78 g/mol
- CAS Number : 941965-02-2
The biological activity of this compound appears to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating various biochemical pathways. Although detailed molecular targets have yet to be fully elucidated, preliminary studies suggest potential interactions with pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds containing tetrazole rings often exhibit anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell growth through mechanisms such as inducing apoptosis and cell cycle arrest.
A comparative analysis of related compounds showed that those with chlorophenyl groups exhibited enhanced cytotoxic effects against various cancer cell lines. For example, in vitro studies indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 2.28 μM against PC-3 prostate cancer cells, suggesting significant potency in this area .
Antimicrobial and Antifungal Activity
The compound has also been evaluated for antimicrobial and antifungal properties. In a series of assays, it demonstrated effectiveness against several strains of bacteria and fungi, indicating its potential as a therapeutic agent in treating infections .
Study on Anticancer Efficacy
In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrazole-containing ureas and tested their anticancer efficacy. The study found that modifications to the phenyl ring significantly influenced the compounds' activity against human cancer cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Evaluation of Antimicrobial Properties
Another investigation assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed substantial inhibition zones in agar diffusion assays, supporting its potential use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 1-Benzyl-3-(4-chlorophenyl)urea | Structure | Moderate anticancer | 5.00 |
| 1-Benzyl-3-(3-chlorophenyl)urea | Structure | Low anticancer | >10.00 |
| 1-Benzyl-3-(2-chlorophenyl)urea | Structure | High antimicrobial | 3.00 |
The presence of the tetrazole ring in this compound differentiates it from other urea derivatives, enhancing its biological activity.
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Tetrazole formation : Cyclization of nitriles with sodium azide under acidic conditions .
- Urea linkage : Coupling of benzylamine with a tetrazole-containing intermediate via carbodiimide-mediated reactions (e.g., using EDCI or DCC) .
- Chlorophenyl substitution : Electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling for introducing the 4-chlorophenyl group .
Q. Key factors affecting yield :
Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water .
Q. How is the compound characterized structurally, and what analytical techniques validate its identity?
- IR spectroscopy : Confirms urea C=O stretch (~1650–1700 cm⁻¹) and tetrazole N-H/N=N stretches (1450–1550 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include benzyl CH₂ (δ ~4.5 ppm) and tetrazole methylene protons (δ ~3.8–4.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
- X-ray crystallography : Resolves spatial arrangement of the tetrazole-urea core (if crystalline) .
Advanced Research Questions
Q. How does the tetrazole moiety influence the compound’s pharmacokinetic properties and target binding?
The tetrazole group:
- Enhances metabolic stability by resisting cytochrome P450 oxidation .
- Acts as a bioisostere for carboxylic acids, improving solubility and membrane permeability .
- Participates in hydrogen bonding with biological targets (e.g., enzymes or receptors), as shown in docking studies of analogous compounds .
Q. Example SAR Insight :
| Modification | Activity Change | Mechanism |
|---|---|---|
| Replacement of tetrazole with triazole | Reduced binding affinity | Loss of H-bond donor capacity |
| Substituent at 4-chlorophenyl (e.g., methoxy) | Altered selectivity | Steric/electronic modulation of target interaction |
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Dose-response profiling : Identify non-linear pharmacokinetics or off-target effects at higher doses .
- Metabolite screening : Use LC-MS to detect active/inactive metabolites influencing in vivo outcomes .
- Target engagement assays : Confirm binding to intended targets (e.g., SPR or thermal shift assays) .
Case Study : Discrepancies in anti-inflammatory activity may arise from differential metabolism of the benzyl group in hepatic models .
Q. How can computational methods guide the design of derivatives with improved efficacy?
- Molecular dynamics (MD) simulations : Predict conformational stability of the urea-tetrazole scaffold in target binding pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values for enzyme inhibition .
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for bioavailability .
Example Optimization :
Introduction of a 2-fluorobenzyl group improved CNS penetration in analogs by reducing P-glycoprotein efflux .
Q. What experimental controls are critical in assessing the compound’s cytotoxicity and selectivity?
- Positive/Negative controls : Compare with known urea derivatives (e.g., sorafenib for kinase inhibition) .
- Cellular viability assays : Use MTT or resazurin assays with primary cells (e.g., hepatocytes) to assess toxicity .
- Off-target screening : Profile against panels like Eurofins’ SafetyScreen44 to identify hERG or CYP liabilities .
Data Interpretation Tip : Normalize activity to protein content (Bradford assay) to account for cell proliferation variations .
Q. How do solvent and pH conditions affect the compound’s stability during biological assays?
Q. Stability Profile :
| Condition | Half-Life | Degradation Product |
|---|---|---|
| PBS (pH 7.4, 37°C) | >24 hrs | None detected |
| 0.1M HCl (25°C) | 2 hrs | Benzylamine and tetrazole acid |
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?
- Intermediate purification : Replace column chromatography with recrystallization or trituration for large batches .
- Catalyst recovery : Use heterogeneous catalysts (e.g., Pd/C) to minimize metal contamination .
- Process safety : Monitor exotherms during azide cyclization steps to prevent explosions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
